

# Application Note: Solid-Phase Extraction of Clothianidin and Its Metabolites

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## Compound of Interest

Compound Name: *Clothianidin-2-S-propanoic acid*

Cat. No.: *B12371859*

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## Introduction

Clothianidin is a systemic neonicotinoid insecticide widely used in agriculture. Due to its potential environmental impact and the need to monitor its residues in various matrices, a robust and reliable analytical methodology is essential. This application note details a solid-phase extraction (SPE) protocol for the efficient isolation and concentration of clothianidin and its primary metabolites from complex sample matrices such as soil, water, and agricultural products. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.

## Metabolites of Clothianidin

The major metabolites of clothianidin that are often included in residue analysis are:

- TZNG: Thiazolylmethylnitroguanidine
- TMG: Thiazolylmethylguanidine
- TZMU: Thiazolylmethylurea
- MNG: Methylnitroguanidine
- Desmethyl-clothianidin
- Clothianidin-urea

The metabolic pathways for clothianidin primarily involve N-demethylation and nitro-reduction.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that uses a solid sorbent to selectively adsorb analytes of interest from a liquid sample.[\[4\]](#)[\[5\]](#) The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analytes. The choice of sorbent is critical and depends on the physicochemical properties of the analytes and the sample matrix. For clothianidin and its metabolites, which have a range of polarities, a combination of sorbents is often employed to achieve optimal retention and recovery.

## Alternative Methods

While SPE is a widely used and effective technique, other sample preparation methods such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have also been successfully applied for the extraction of clothianidin and its metabolites from various matrices.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The choice between SPE and QuEChERS may depend on the specific sample matrix, the number of samples to be processed, and the available laboratory equipment.

## Quantitative Data Summary

The following tables summarize the performance data from various studies on the solid-phase extraction of clothianidin and its metabolites.

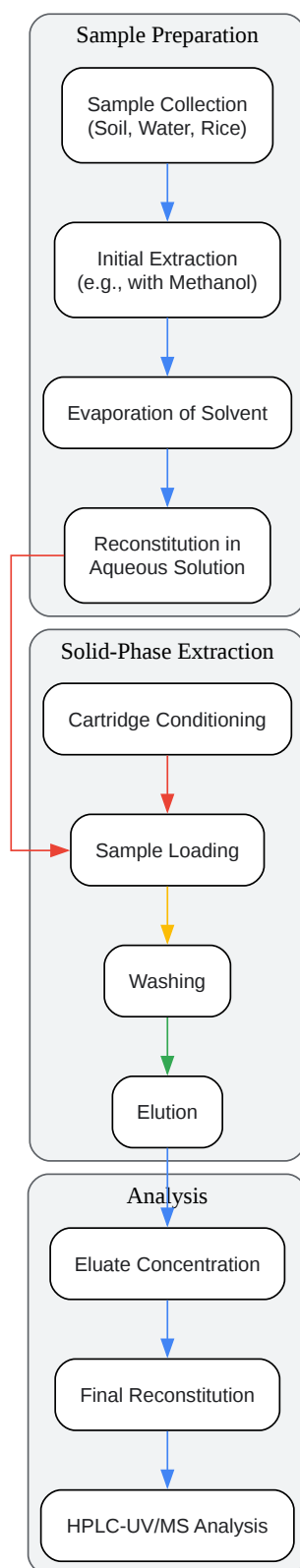
Table 1: Recoveries of Clothianidin and Metabolites using SPE

Compound	Matrix	Recovery (%)	Spiking Level	Reference
Clothianidin	Rice	110%	2 ppm	[11][12]
TZNG	Rice	87%	2 ppm	[11][12]
TMG	Rice	113%	2 ppm	[11][12]
TZMU	Rice	108%	2 ppm	[11][12]
MNG	Rice	61%	2 ppm	[11][12]
Clothianidin & 5 Metabolites	Soil & Water	87.4 - 104.3%	Not Specified	[13][14]
Clothianidin	Water	103.4%	0.05 & 0.1 µg/L	[15]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Clothianidin and Metabolites

Compound	Matrix	LOQ	LOD	Reference
Clothianidin	Rice	0.05 ppm	Not Specified	[11][12]
TZNG	Rice	0.05 ppm	Not Specified	[11][12]
TZMU	Rice	0.05 ppm	Not Specified	[11][12]
MNG	Rice	0.05 ppm	Not Specified	[11][12]
TMG	Rice	0.1 ppm	Not Specified	[11][12]
Clothianidin & 5 Metabolites	Soil	0.005 mg/kg	Not Specified	[13][14]
Clothianidin & 5 Metabolites	Water	0.001 mg/L	Not Specified	[13][14]
8 NEOs & 13 Metabolites	Water	0.54 - 4.03 ng/L	0.16 - 1.21 ng/L	[16]

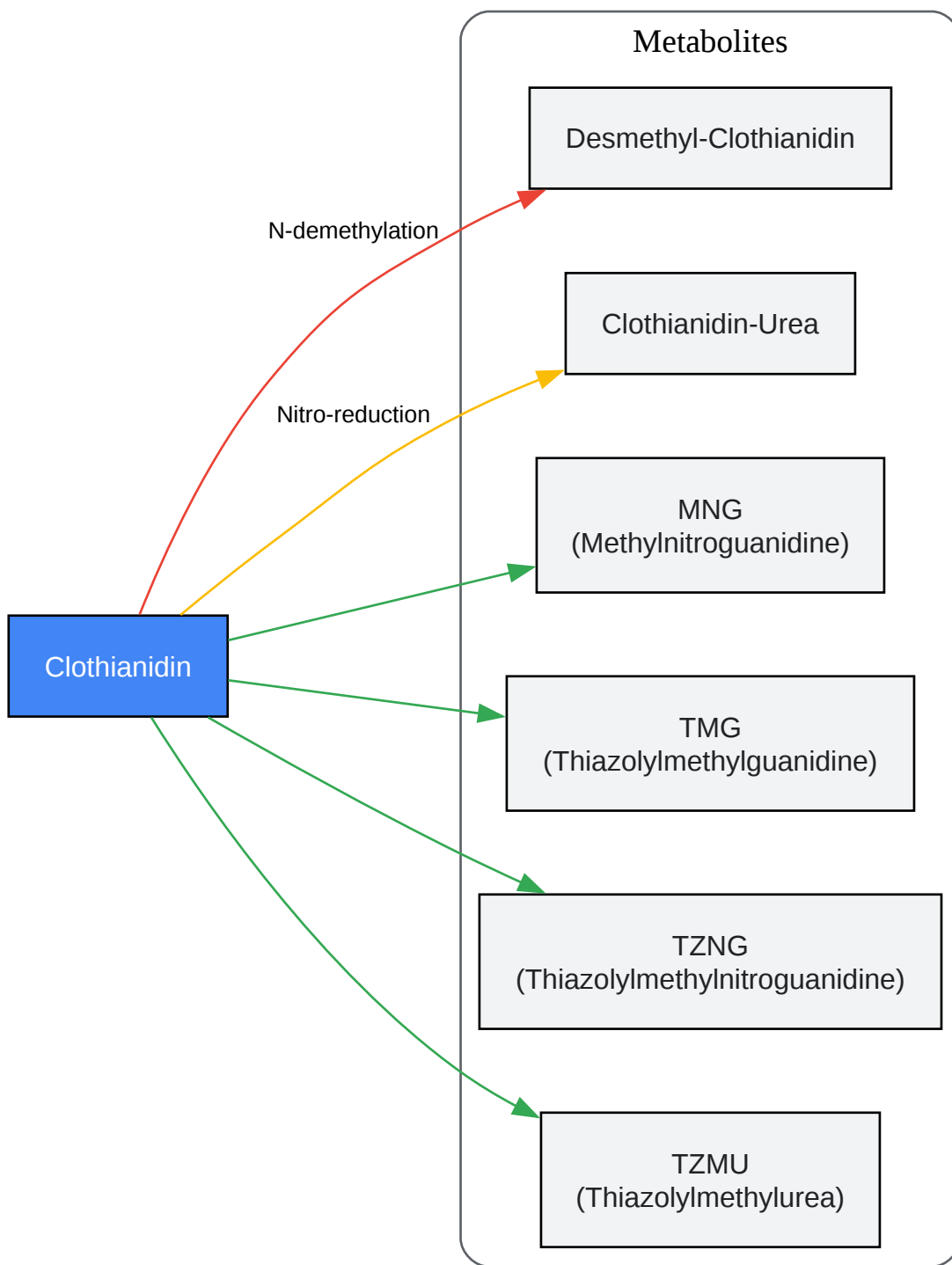
## Experimental Workflow Diagram



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Caption: Workflow for the solid-phase extraction of clothianidin and its metabolites.

## Clothianidin Metabolic Pathway



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Caption: Simplified metabolic pathway of clothianidin.

# Detailed Experimental Protocol: SPE for Clothianidin and Metabolites in Rice

This protocol is adapted from a method for the simultaneous determination of clothianidin and its metabolites in rice.[\[11\]](#)[\[12\]](#)

## Materials and Reagents

- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (purified, e.g., Milli-Q)
- Reagents: 1-Octanesulfonic acid (sodium salt), Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Acetic acid (glacial)
- SPE Cartridges: ENVI-CARB and HLB cartridges
- Standards: Certified reference standards of clothianidin, TZNG, TMG, TZMU, and MNG.
- Equipment: Rotary evaporator, Nitrogen evaporator, Centrifuge, Vortex mixer, pH meter, HPLC system with UV detector.

## Solutions Preparation

- 1-Sodium Octansulfonate Solution (0.005 M): Dissolve 1.08 g of 1-octanesulfonic acid (sodium salt) in 1 L of purified water. Adjust the pH to 7 or 8.3 as required using 0.1 N hydrochloric acid or sodium hydroxide solution.[\[11\]](#)
- Standard Stock Solutions (1000 µg/mL): Prepare stock solutions of TMG in methanol and clothianidin, TZNG, TZMU, and MNG in acetonitrile.[\[11\]](#)
- Working Standard Solutions: Prepare working solutions by diluting the stock solutions with methanol or acetonitrile.

## Sample Preparation and Initial Extraction

- Homogenize the rice sample into a fine powder.
- Weigh 5 g of the homogenized sample into a centrifuge tube.

- Add 20 mL of methanol and vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction with another 20 mL of methanol.
- Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.[\[11\]](#)  
[\[12\]](#)
- Dissolve the residue in 1 mL of 0.005 M 1-sodium octansulfonate (pH 8.3).[\[11\]](#)[\[12\]](#)

## Solid-Phase Extraction Procedure

- Cartridge Setup: Couple an ENVI-CARB cartridge on top of an HLB cartridge.
- Conditioning: Condition the coupled cartridges by passing through the following solvents in order:
  - 5 mL of methanol
  - 5 mL of purified water
  - 3 mL of 0.005 M 1-sodium octansulfonate (pH 8.3)[\[11\]](#)
- Sample Loading: Load the reconstituted sample extract from step 3.8 onto the conditioned cartridges.[\[11\]](#)
- Washing: Wash the cartridges with 3 mL of 1% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 8.3).[\[11\]](#)
- Elution: Elute the analytes from the cartridges with 3.5 mL of 70% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 7).[\[11\]](#)[\[12\]](#)

## Final Sample Preparation and Analysis

- Evaporate the eluent to approximately 2.5 mL under a gentle stream of nitrogen.

- Reconstitute the final volume to 5 mL with 0.1% acetic acid.[11]
- Filter the final extract through a 0.45 µm syringe filter.
- Analyze the sample by HPLC with a UV detector.

## HPLC Conditions

- Column: Agilent Aq column
- Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% acetic acid.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection: UV detector at appropriate wavelengths for each analyte.

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